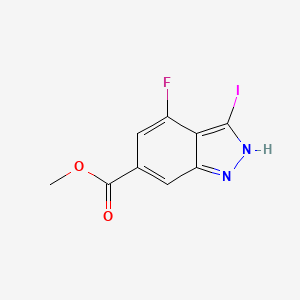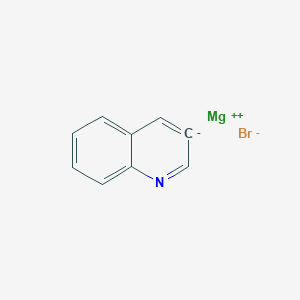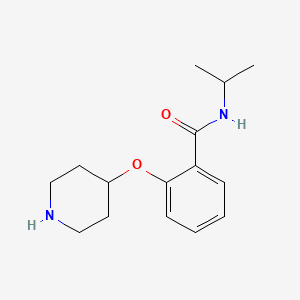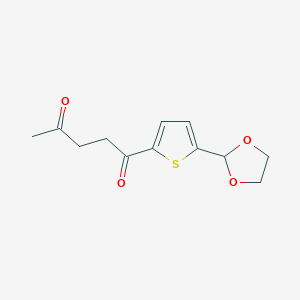
Hydroxy(oxo)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy(oxo)silane is a silicon-based compound characterized by the presence of both hydroxyl (OH) and oxo (O) functional groups attached to a silicon atom. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy(oxo)silane can be synthesized through several methods. One common approach involves the hydrolysis of dichlorosilanes. In this process, dichlorosilanes react with water to form silanols, which can further condense to form hydroxy(oxo)silanes . Another method involves the reaction of silanes with hydrogen peroxide under controlled conditions to introduce the hydroxyl and oxo groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrolysis of chlorosilanes. This process is typically carried out in a controlled environment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy(oxo)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanones and other silicon-oxygen compounds.
Reduction: It can be reduced using hydride donors to form silanes with lower oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, silanones, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hydroxy(oxo)silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of hydroxy(oxo)silane involves its ability to form strong bonds with oxygen and other electronegative elements. This property is exploited in various chemical reactions and applications. The molecular targets and pathways involved include the formation of silicon-oxygen bonds, which are crucial in the synthesis of siloxane polymers and other silicon-based materials .
Vergleich Mit ähnlichen Verbindungen
Hydroxy(oxo)silane can be compared with other similar compounds such as:
This compound is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. This makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
59313-55-2 |
|---|---|
Molekularformel |
HO2Si |
Molekulargewicht |
61.092 g/mol |
IUPAC-Name |
hydroxy(oxo)silane |
InChI |
InChI=1S/HO2Si/c1-3-2/h1H |
InChI-Schlüssel |
RUXBQPVRMIMAJE-UHFFFAOYSA-N |
SMILES |
O[SiH]=O |
Kanonische SMILES |
O[Si]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Isopropoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614206.png)



![{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1614213.png)



![Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine](/img/structure/B1614221.png)
![{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol](/img/structure/B1614222.png)
![cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614224.png)

